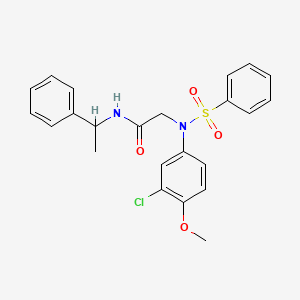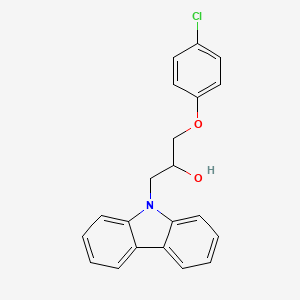
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanol, also known as Carbazochrome, is a synthetic compound that belongs to the family of carbazoles. It is a potent hemostatic agent that has been used in the treatment of various bleeding disorders.
Wirkmechanismus
The exact mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole is not fully understood. It is believed to work by promoting platelet aggregation and stabilizing blood vessels. 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to increase the release of thromboxane A2, a potent vasoconstrictor and platelet aggregator, from platelets. It also inhibits the breakdown of fibrin, a protein that forms the basis of blood clots.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to have several biochemical and physiological effects. It increases the activity of coagulation factors such as factor VIII and von Willebrand factor, which are involved in the formation of blood clots. It also increases the release of endothelin-1, a potent vasoconstrictor, from endothelial cells. 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to reduce bleeding time and improve clotting time in patients with bleeding disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has several advantages for lab experiments. It is a potent hemostatic agent that can be used to study the coagulation cascade and platelet function. It is also relatively easy to synthesize and purify. However, 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has several limitations. It is not widely available, and its use is restricted to certain countries. It is also expensive, which limits its use in research.
Zukünftige Richtungen
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole. One area of research is the development of new hemostatic agents based on the structure of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole. Another area of research is the study of the mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole and its effects on platelet function and coagulation. Additionally, the use of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole in the treatment of bleeding disorders such as hemophilia and thrombocytopenia could be further investigated. Finally, the development of new synthesis methods for 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole could lead to a more cost-effective and widely available hemostatic agent.
Synthesemethoden
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole can be synthesized by reacting 1-(9H-carbazol-9-yl)-3-chloro-2-propanol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-90°C, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been extensively studied for its hemostatic properties and has been used in the treatment of various bleeding disorders such as hemorrhagic diathesis, hemophilia, and thrombocytopenia. It has also been used in the treatment of bleeding associated with surgery, dental procedures, and obstetrics. 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to be effective in reducing bleeding time and improving clotting time in patients with bleeding disorders.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-15-9-11-17(12-10-15)25-14-16(24)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWIKTWSIDZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387225 |
Source


|
| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6070-08-2 |
Source


|
| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)
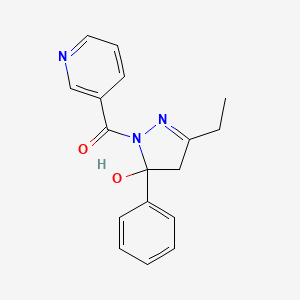
![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
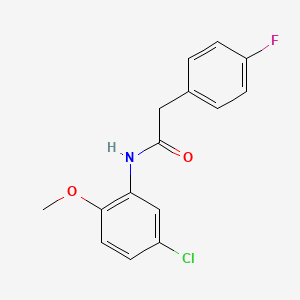
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
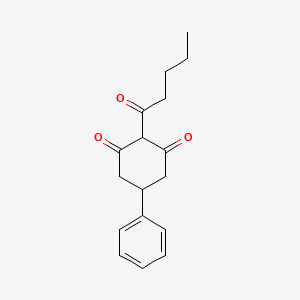
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
